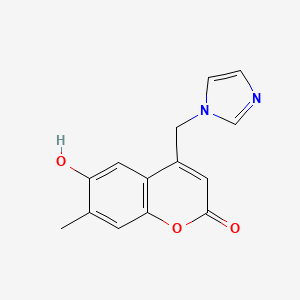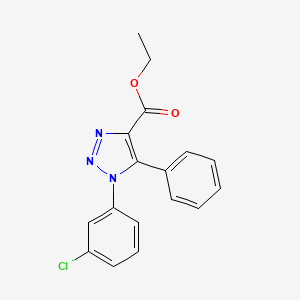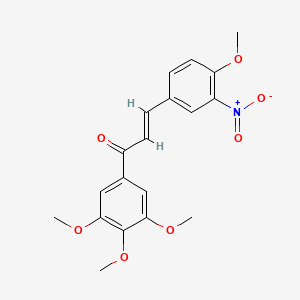![molecular formula C18H22N2O4 B11049570 diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049570.png)
diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIETHYL (E)-2-[(1,2-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE: is a synthetic organic compound characterized by its complex structure, which includes an indole moiety and a butenedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL (E)-2-[(1,2-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE typically involves the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Amination: The indole derivative is then subjected to amination to introduce the amino group at the 5-position of the indole ring.
Esterification: The final step involves the esterification of the amino-indole derivative with diethyl butenedioate under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of DIETHYL (E)-2-[(1,2-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the butenedioate ester, resulting in the formation of saturated esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Saturated esters.
Substitution Products: Various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel indole-based compounds. Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of DIETHYL (E)-2-[(1,2-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, leading to modulation of cellular pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in apoptosis and cell cycle regulation.
Comparaison Avec Des Composés Similaires
- DIETHYL (E)-2-[(1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE
- DIETHYL (E)-2-[(1-METHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE
- DIETHYL (E)-2-[(1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE
Uniqueness: DIETHYL (E)-2-[(1,2-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is unique due to the presence of the 1,2-dimethyl substitution on the indole ring, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its interaction with specific molecular targets, making it a compound of interest for further research.
Propriétés
Formule moléculaire |
C18H22N2O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
diethyl (E)-2-[(1,2-dimethylindol-5-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C18H22N2O4/c1-5-23-17(21)11-15(18(22)24-6-2)19-14-7-8-16-13(10-14)9-12(3)20(16)4/h7-11,19H,5-6H2,1-4H3/b15-11+ |
Clé InChI |
LFRYZZLDWREJAI-RVDMUPIBSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1)N(C(=C2)C)C |
SMILES canonique |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1)N(C(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049490.png)
![(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)
![6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11049508.png)
![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)



![4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11049552.png)
![2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B11049561.png)
![4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11049562.png)
![2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B11049563.png)

![4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049583.png)
